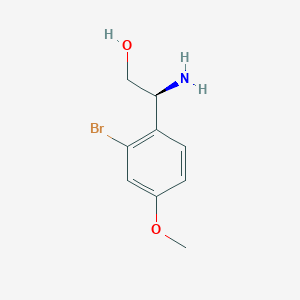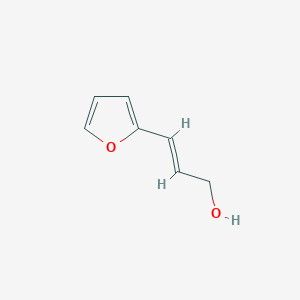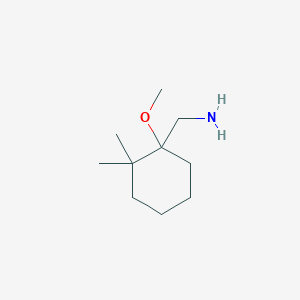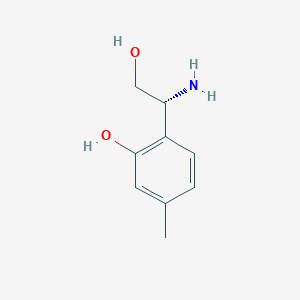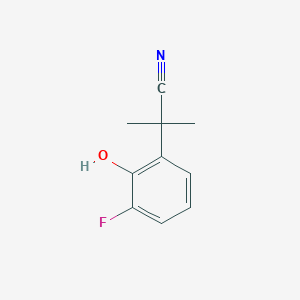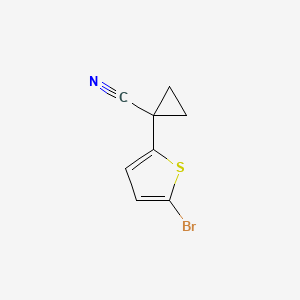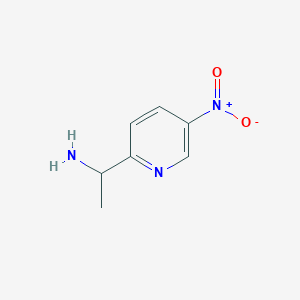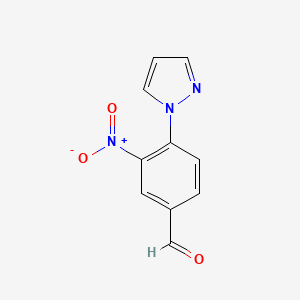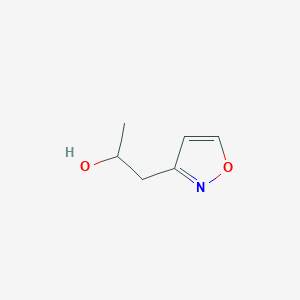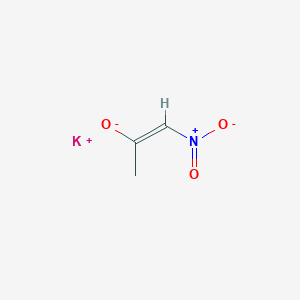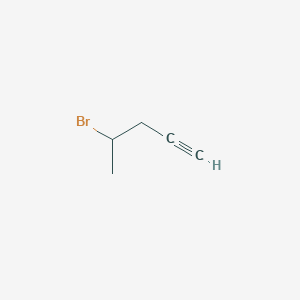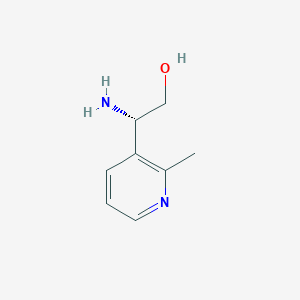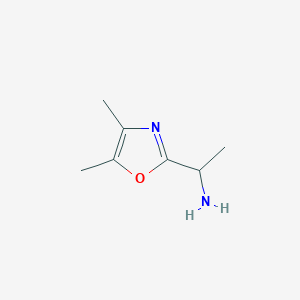![molecular formula C13H23NO B13615379 13-Azabicyclo[10.2.0]tetradecan-14-one](/img/structure/B13615379.png)
13-Azabicyclo[10.2.0]tetradecan-14-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
13-Azabicyclo[10.2.0]tetradecan-14-one is a β-lactam compound, which is a crucial component in the structure of various antibiotics. This compound is known for its unique bicyclic structure, which contributes to its stability and reactivity. It has been extensively studied for its polymorphic transformations and its role in pharmaceutical applications .
Preparation Methods
The synthesis of 13-Azabicyclo[10.2.0]tetradecan-14-one typically involves the formation of the β-lactam ring through cyclization reactions. One common method is the Staudinger synthesis, which involves the reaction of an imine with a ketene. Industrial production methods often employ optimized reaction conditions to ensure high yield and purity. These conditions include controlled temperatures, specific catalysts, and precise pH levels .
Chemical Reactions Analysis
13-Azabicyclo[10.2.0]tetradecan-14-one undergoes various chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of reduced β-lactam derivatives.
Substitution: Nucleophilic substitution reactions are common, where nucleophiles replace specific atoms or groups in the compound. .
Scientific Research Applications
13-Azabicyclo[10.2.0]tetradecan-14-one has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a model compound in studying reaction mechanisms.
Biology: The compound’s β-lactam structure makes it a valuable tool in studying enzyme interactions, particularly with β-lactamases.
Medicine: It serves as a core structure in the development of antibiotics, contributing to the fight against bacterial infections.
Industry: The compound is used in the production of pharmaceuticals and as an intermediate in the synthesis of other chemical products
Mechanism of Action
The mechanism of action of 13-Azabicyclo[10.2.0]tetradecan-14-one involves its interaction with bacterial enzymes, particularly β-lactamases. The compound inhibits these enzymes by forming a stable acyl-enzyme complex, which prevents the bacteria from synthesizing their cell walls. This leads to bacterial cell lysis and death .
Comparison with Similar Compounds
13-Azabicyclo[10.2.0]tetradecan-14-one can be compared with other β-lactam compounds such as penicillin and cephalosporin. While all these compounds share the β-lactam ring, this compound is unique due to its bicyclic structure, which provides enhanced stability and reactivity. Similar compounds include:
Penicillin: Known for its broad-spectrum antibacterial activity.
Cephalosporin: Noted for its resistance to β-lactamase enzymes.
Carbapenem: Recognized for its effectiveness against multi-drug resistant bacteria
This comprehensive overview highlights the significance of this compound in various fields of scientific research and its potential for future applications.
Properties
Molecular Formula |
C13H23NO |
|---|---|
Molecular Weight |
209.33 g/mol |
IUPAC Name |
13-azabicyclo[10.2.0]tetradecan-14-one |
InChI |
InChI=1S/C13H23NO/c15-13-11-9-7-5-3-1-2-4-6-8-10-12(11)14-13/h11-12H,1-10H2,(H,14,15) |
InChI Key |
QZGCOFZRRZPWHB-UHFFFAOYSA-N |
Canonical SMILES |
C1CCCCCC2C(CCCC1)C(=O)N2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2',2',3',3'-Tetramethyl-[1,1'-bi(cyclopropan)]-1-ol](/img/structure/B13615304.png)
